1-Amino-2-methylanthraquinone

Description

This compound is an anthraquinone.

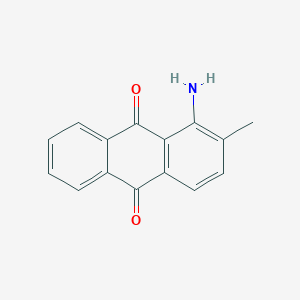

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-amino-2-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-8-6-7-11-12(13(8)16)15(18)10-5-3-2-4-9(10)14(11)17/h2-7H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCUIOWQYBYEBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Record name | 1-AMINO-2-METHYLANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020057 | |

| Record name | 1-Amino-2-methylanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-amino-2-methylanthraquinone is a red powder. (NTP, 1992), Orange to dark red solid; [HSDB] Red solid; [CAMEO] | |

| Record name | 1-AMINO-2-METHYLANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Amino-2-methylanthraquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2842 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in ethanol, benzene, chloroform,; slightly soluble in diethyl ether, In water, 0.332 mg/L at 25 °C | |

| Record name | 1-AMINO-2-METHYLANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-AMINO-2-METHYLANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4101 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000004 [mmHg] | |

| Record name | 1-Amino-2-methylanthraquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2842 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Orange to dark red powder | |

CAS No. |

82-28-0 | |

| Record name | 1-AMINO-2-METHYLANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Disperse Orange 11 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-2-methylanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disperse Orange | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1-amino-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Amino-2-methylanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-2-methylanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE ORANGE 11 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RHN157F30Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-AMINO-2-METHYLANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4101 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

401 °F (NTP, 1992), 205.5 °C, UV: 1371 (Absorption Spectra in the UV and Visible Regions, Academic Press, New York); MP: 181 °C /1-Amino-4-methylanthraquinone/ | |

| Record name | 1-AMINO-2-METHYLANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-AMINO-2-METHYLANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4101 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Amino-2-methylanthraquinone from 2-Methylanthraquinone

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of 1-amino-2-methylanthraquinone, a significant intermediate in the dye industry.[1][2][3] The narrative emphasizes the causality behind experimental choices, adherence to robust safety protocols, and the validation of results through established characterization techniques.

Strategic Overview: Synthesis Rationale and Pathway

This compound serves as a crucial precursor for a variety of anthraquinone-based dyes.[2][4] While its production has decreased in the United States since the 1970s, the methodologies for its synthesis remain fundamentally important in the field of fine chemical manufacturing.[1][5] The most established and industrially relevant pathway begins with 2-methylanthraquinone, proceeding through a two-step process: electrophilic nitration followed by chemical reduction.[2][6]

This guide focuses on this primary route, dissecting each stage to provide a clear, actionable, and scientifically grounded protocol. We will explore the reaction mechanisms, detail optimized experimental procedures, and address the critical safety considerations inherent in this process.

Physicochemical Characterization of Key Compounds

A thorough understanding of the physical and chemical properties of all substances involved is a prerequisite for successful and safe synthesis. The data below is compiled for the primary reactant, the key intermediate, and the final product.

| Property | 2-Methylanthraquinone | 1-Nitro-2-methylanthraquinone | This compound |

| IUPAC Name | 2-Methylanthracene-9,10-dione | 1-Nitro-2-methylanthracene-9,10-dione | 1-Amino-2-methylanthracene-9,10-dione[2] |

| CAS Number | 84-54-8[6][7] | 129-15-7 | 82-28-0[1][5] |

| Molecular Formula | C₁₅H₁₀O₂[7] | C₁₅H₉NO₄ | C₁₅H₁₁NO₂[8] |

| Molar Mass | 222.24 g/mol [7] | 267.24 g/mol | 237.25 g/mol [2] |

| Appearance | Off-white to light-yellow solid[6][9] | Yellow solid | Orange to red powder/crystals[2][3][8] |

| Melting Point | 177 °C[6] | 255-257 °C[10] | 198-206 °C[1][3] |

| Solubility | Low solubility in water; soluble in organic solvents like ethanol and acetone.[11] | Practically insoluble in water; soluble in acetone, benzene, ethanol.[4] |

Core Synthesis: A Two-Stage Protocol

The conversion of 2-methylanthraquinone to its 1-amino derivative is a sequential process. Success in the final reduction step is contingent upon the purity of the intermediate formed during nitration.

Stage 1: Electrophilic Nitration of 2-Methylanthraquinone

The introduction of a nitro group onto the anthraquinone skeleton is achieved via electrophilic aromatic substitution using a mixed-acid system.

The reaction proceeds through the formation of the highly electrophilic nitronium ion (NO₂⁺) from the protonation of nitric acid by sulfuric acid.[12]

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The anthraquinone core possesses two deactivating carbonyl groups. In polycyclic systems, their directing effects are complex. The positions alpha to the carbonyls (1, 4, 5, 8) are less deactivated than the beta positions (2, 3, 6, 7).[12] Consequently, the nitronium ion preferentially attacks the alpha-position, leading to 1-nitro-2-methylanthraquinone as the major product.[6] The methyl group is an activating, ortho-para directing group, which further favors substitution on the same ring.

Warning: This procedure involves highly corrosive and reactive acids and is exothermic. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).[13][14][15]

-

Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice/water bath to ensure efficient temperature control.

-

Acid Mixture Preparation: Cautiously and slowly add 150 mL of concentrated sulfuric acid (98%) to the flask. Begin stirring and cool the acid to 0-5 °C.

-

Reactant Addition: While maintaining the low temperature, slowly add 50 g (0.225 mol) of 2-methylanthraquinone powder in portions to the sulfuric acid. Stir until fully dissolved.

-

Nitrating Agent: Prepare the nitrating mixture by slowly adding 25 mL of concentrated nitric acid (70%) to 50 mL of concentrated sulfuric acid in a separate beaker, cooled in an ice bath.

-

Nitration Reaction: Add the mixed acid dropwise from the dropping funnel to the dissolved 2-methylanthraquinone solution. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. A runaway exothermic reaction is a significant hazard.[15]

-

Reaction Completion: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2-3 hours to ensure the reaction goes to completion.

-

Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice (approx. 1 kg) with vigorous stirring. This will precipitate the crude 1-nitro-2-methylanthraquinone.

-

Isolation: Filter the resulting yellow precipitate using a Büchner funnel and wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7). This removes residual acids.

Caption: Nitration and Isolation Workflow.

Intermediate Purification

Direct nitration can yield impurities such as isomeric mononitro bodies, dinitro compounds, and various oxidation products.[10] A purification step is essential to ensure a high-quality final product. A patented method involves treatment with sodium sulfite and a caustic alkali.[10]

-

Slurry Formation: Transfer the crude, water-wet filter cake of 1-nitro-2-methylanthraquinone to a beaker and create a slurry with water.

-

Reagent Addition: To the slurry, add sodium sulfite (approx. 0.2 parts by weight relative to crude product) and a small amount of sodium hydroxide to raise the pH to at least 9.5.[10]

-

Heating: Heat the mixture to 90-95 °C with agitation and maintain this temperature for 2-3 hours.[10] The alkaline sodium sulfite solution removes alkali-soluble impurities and isomeric nitro bodies.[10]

-

Isolation: Allow the mixture to cool, then filter the purified 1-nitro-2-methylanthraquinone. Wash the filter cake thoroughly with hot water until the filtrate is neutral and free of alkali.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 80-100 °C).

Stage 2: Reduction of 1-Nitro-2-methylanthraquinone

The final step is the reduction of the nitro group to a primary amine. Various reducing agents can accomplish this; aqueous sodium sulfide is a common and effective choice.[2]

-

Reactor Setup: In a round-bottom flask equipped with a reflux condenser and stirrer, create a slurry of the purified 1-nitro-2-methylanthraquinone in water.

-

Reducing Agent: Prepare a solution of sodium sulfide (Na₂S) in water and add it slowly to the slurry. The reaction is typically performed under reflux.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Isolation: After cooling, the solid product, this compound, is isolated by filtration.

-

Purification: The crude product is washed with water. Recrystallization from a suitable solvent, such as ethanol, can be performed to obtain a high-purity product.[16]

Caption: Integrated Safety Management Workflow.

Conclusion

The synthesis of this compound from 2-methylanthraquinone is a well-established yet hazardous process that serves as an excellent case study in industrial organic synthesis. Mastery of this procedure requires not only a firm grasp of the chemical principles of electrophilic aromatic substitution and reduction but also an unwavering commitment to procedural discipline and safety. Careful control of reaction temperature during nitration and effective purification of the nitro-intermediate are the most critical parameters for achieving a high yield and purity of the final product. Adherence to the detailed protocols and safety guidelines outlined in this guide is paramount for ensuring a successful and safe outcome in the laboratory.

References

- Wikipedia. (2023). 2-Methylanthraquinone. [Link]

- OEHHA. (1989). This compound. [Link]

- National Toxicology Program. (2021). This compound - 15th Report on Carcinogens. [Link]

- PubChem. This compound | C15H11NO2 | CID 6702. [Link]

- Haz-Map. This compound - Hazardous Agents. [Link]

- LookChem. (2023). What is the preparation and application of this compound?. [Link]

- YouTube. (2024).

- MDPI. (2018).

- ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. [Link]

- National Academic Digital Library of Ethiopia. (2013).

- Google Patents. (1942).

- Organic Syntheses. 1-methylaminoanthraquinone. [Link]

- Karger Publishers. (1978).

- CORE. (2020). Analytical methods for determination of anthraquinone dyes in historical textiles. [Link]

- University of Washington. NITRIC ACID SAFETY. [Link]

- BYJU'S.

- Google Patents. (2012).

- Organic Chemistry Portal.

- NICNAS. (2015). Anthraquinone-based dyes with limited data availability: Human health tier II assessment. [Link]

- Google Patents. (1976). US3984425A - Process for purifying 1-aminoanthraquinone.

- Wikipedia.

- U.S. Environmental Protection Agency. This compound. [Link]

- New Jersey Department of Health. 1-AMINO-2-METHYL- ANTHRAQUINONE HAZARD SUMMARY. [Link]

- PubChem. 2-Methylanthraquinone | C15H10O2 | CID 6773. [Link]

Sources

- 1. This compound | 82-28-0 [chemicalbook.com]

- 2. This compound | C15H11NO2 | CID 6702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound - OEHHA [oehha.ca.gov]

- 6. 2-Methylanthraquinone - Wikipedia [en.wikipedia.org]

- 7. scbt.com [scbt.com]

- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 9. 2-methylanthraquinone,2-methylanthraquinone Manufacturers,2-methy lanthraquinone suppliers [2-methylanthraquinone.com]

- 10. US2293782A - Preparation of 1-nitro-2-methylanthraquinone - Google Patents [patents.google.com]

- 11. CAS 84-54-8: 2-Methylanthraquinone | CymitQuimica [cymitquimica.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. ehs.washington.edu [ehs.washington.edu]

- 15. byjus.com [byjus.com]

- 16. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Amino-2-methylanthraquinone

Introduction: Unveiling the Molecular Identity of a Key Chromophore

1-Amino-2-methylanthraquinone is a synthetic organic compound belonging to the anthraquinone family, a class of molecules known for their vibrant colors and diverse applications.[1] Historically, it has been a crucial intermediate in the synthesis of a variety of dyes and pigments for textiles, furs, and thermoplastic resins.[2][3] Its molecular structure, featuring a rigid tricyclic aromatic core with both an electron-donating amino group and a methyl group, gives rise to distinct photophysical properties that are of significant interest in materials science and analytical chemistry.[1][4] This guide provides a comprehensive overview of the spectroscopic techniques used to elucidate and confirm the structure and purity of this compound, offering both theoretical insights and practical, field-tested protocols for researchers and professionals in drug development and chemical analysis.

The following sections will delve into the core spectroscopic methods—Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Each section is designed to be a self-contained yet interconnected module, explaining the "why" behind experimental choices and providing detailed, step-by-step methodologies for data acquisition and interpretation.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's physical and chemical characteristics is paramount before undertaking spectroscopic analysis.

-

Chemical Formula: C₁₅H₁₁NO₂[5]

-

Molecular Weight: 237.25 g/mol [5]

-

Appearance: Orange to dark red powder.[5]

-

Solubility: Practically insoluble in water, but soluble in organic solvents such as acetone, benzene, ethanol, and chloroform.[2][6] This solubility profile is a critical consideration for sample preparation in various spectroscopic techniques.

| Property | Value | Source |

| IUPAC Name | 1-amino-2-methylanthracene-9,10-dione | [5] |

| CAS Number | 82-28-0 | [7] |

| Melting Point | 204-206 °C | [3] |

| Density | 1.335 g/cm³ | [8] |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy is a powerful technique for characterizing compounds with chromophores and conjugated systems. For this compound, the extended π-system of the anthraquinone core, coupled with the auxochromic amino group, results in strong absorption in the visible region of the electromagnetic spectrum, which is responsible for its orange-red color.

Causality of Experimental Choices: The choice of solvent is critical in UV-Vis spectroscopy as it can influence the position and intensity of absorption bands (solvatochromism). A relatively non-polar solvent like ethanol is often a good starting point for anthraquinone derivatives to minimize strong solvent-solute interactions that could obscure the fine structure of the spectrum.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in a suitable spectroscopic grade solvent (e.g., ethanol) at a concentration of approximately 1 mg/mL. From this stock, prepare a dilute solution (typically in the micromolar range) to ensure that the absorbance falls within the linear range of the spectrophotometer (ideally between 0.1 and 1.0).

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a matched quartz cuvette with the sample solution.

-

Perform a baseline correction using the solvent blank across the desired wavelength range (e.g., 200-800 nm).

-

Acquire the absorption spectrum of the sample.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The λmax for this compound is reported to be around 486 nm.[4]

Interpretation of the UV-Vis Spectrum

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands:

-

Intense band in the visible region (around 480-490 nm): This is attributed to the π → π* electronic transition within the conjugated system of the anthraquinone core, which is significantly influenced by the intramolecular charge transfer character introduced by the amino group.

-

Bands in the UV region: Additional π → π* transitions at shorter wavelengths arise from the benzenoid and quinonoid portions of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality of Experimental Choices: The choice between a KBr pellet and an Attenuated Total Reflectance (ATR) accessory depends on the sample amount and desired sample preparation effort. KBr pellets provide high-quality spectra but require careful preparation to avoid moisture contamination. ATR is a rapid and convenient alternative for solid samples.

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation and Measurement:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional group vibrations.

Interpretation of the FT-IR Spectrum

The FT-IR spectrum of this compound will exhibit several key absorption bands:

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3420-3300 | N-H stretching (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretching | Aromatic C-H |

| 2950-2850 | C-H stretching | Methyl (-CH₃) |

| 1670-1630 | C=O stretching | Quinone Carbonyls |

| 1620-1580 | N-H bending and C=C stretching | Amine and Aromatic Ring |

| 1420-1380 | C-H bending | Methyl (-CH₃) |

The presence of two distinct peaks for the N-H stretch is characteristic of a primary amine.[9] The strong absorption from the quinone carbonyl groups is a hallmark of the anthraquinone scaffold.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Causality of Experimental Choices: The choice of a deuterated solvent is critical for NMR. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for anthraquinone derivatives. DMSO-d₆ is particularly useful for compounds with exchangeable protons (like those in an amino group) as it can slow down the exchange rate, sometimes allowing for their observation.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation and Measurement:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. 2D NMR experiments like COSY and HSQC can be performed for more detailed structural elucidation.

-

-

Data Analysis:

-

For ¹H NMR, analyze the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal.

-

For ¹³C NMR, analyze the chemical shift of each signal.

-

Interpretation of NMR Spectra

¹H NMR:

-

Aromatic Protons (δ 7.0-8.5 ppm): The protons on the anthraquinone rings will appear in this region, with complex splitting patterns due to spin-spin coupling.

-

Amine Protons (δ 4.0-6.0 ppm): The two protons of the -NH₂ group will likely appear as a broad singlet. The exact chemical shift can be concentration and solvent-dependent.

-

Methyl Protons (δ 2.0-2.5 ppm): The three protons of the -CH₃ group will appear as a sharp singlet.

¹³C NMR:

-

Carbonyl Carbons (δ > 180 ppm): The two quinone carbonyl carbons will be observed in the downfield region of the spectrum.

-

Aromatic Carbons (δ 110-150 ppm): The carbons of the aromatic rings will resonate in this range. The carbons attached to the amino and methyl groups will have distinct chemical shifts due to their electronic effects.

-

Methyl Carbon (δ 15-25 ppm): The carbon of the methyl group will appear in the upfield region.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Causality of Experimental Choices: The choice of ionization technique is crucial. Electron Ionization (EI) is a hard ionization method that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. Electrospray Ionization (ESI) is a softer technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is excellent for confirming the molecular weight.

Experimental Protocol for Mass Spectrometry (ESI)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent like methanol or acetonitrile (typically at a concentration of 1-10 µg/mL).

-

Instrumentation and Measurement:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable signal.

-

Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

-

-

Data Analysis: Identify the molecular ion peak. For ESI, this will be the [M+H]⁺ peak. Compare the measured m/z value with the calculated exact mass of the protonated molecule.

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The molecular formula C₁₅H₁₁NO₂ gives a monoisotopic mass of 237.0790 g/mol . In positive ESI mode, the expected molecular ion peak [M+H]⁺ would be at m/z 238.0863.[10]

-

Fragmentation Pattern (in EI-MS): The fragmentation of the anthraquinone core often involves the loss of carbon monoxide (CO) molecules. The presence of the amino and methyl groups will also influence the fragmentation pathways.

Workflow Visualization

Caption: Workflow for the comprehensive spectroscopic characterization of this compound.

Conclusion

The multifaceted approach outlined in this guide, employing UV-Vis, FT-IR, NMR, and Mass Spectrometry, provides a robust framework for the unambiguous characterization of this compound. Each technique offers a unique piece of the structural puzzle: UV-Vis confirms the chromophoric system, FT-IR identifies key functional groups, NMR elucidates the precise arrangement of atoms in the carbon-hydrogen framework, and Mass Spectrometry verifies the molecular weight and elemental composition. By integrating the data from these orthogonal techniques, researchers and scientists can confidently ascertain the identity, purity, and structural integrity of this important chemical compound, ensuring its suitability for downstream applications in research and industry.

References

- National Center for Biotechnology Information. (n.d.). This compound - 15th Report on Carcinogens.

- Solubility of Things. (n.d.). This compound.

- PubChem. (n.d.). This compound.

- Guidechem. (n.d.). This compound 82-28-0 wiki.

- FAQ-Chemical. (n.d.). What is the preparation and application of this compound?.

- Benchchem. (n.d.). Spectroscopic Properties of Synthetic Anthraquinones: An In-depth Technical Guide.

- MySkinRecipes. (n.d.). This compound.

- California Office of Environmental Health Hazard Assessment. (1989). This compound.

- PubChemLite. (n.d.). This compound (C15H11NO2).

- PubMed Central. (n.d.). Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound | 82-28-0 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | C15H11NO2 | CID 6702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. This compound - OEHHA [oehha.ca.gov]

- 8. This compound [myskinrecipes.com]

- 9. Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PubChemLite - this compound (C15H11NO2) [pubchemlite.lcsb.uni.lu]

Photophysical properties of 1-Amino-2-methylanthraquinone in organic solvents

An In-depth Technical Guide on the Photophysical Properties of 1-Amino-2-methylanthraquinone in Organic Solvents

Abstract

This compound (1A2MAQ) is an anthraquinone derivative utilized as a dye and dye intermediate.[1] Its photophysical properties, particularly its behavior in different solvent environments, are of significant interest for applications in molecular probes and sensing. This guide provides a comprehensive analysis of the absorption, fluorescence, and solvatochromic characteristics of 1A2MAQ in various organic solvents. We delve into the underlying principles of solute-solvent interactions, quantitatively assess the molecule's response to solvent polarity using the Lippert-Mataga model, and provide detailed, field-proven experimental protocols for measuring these properties. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep, practical understanding of the photophysical behavior of anthraquinone derivatives.

Introduction to this compound

This compound (1A2MAQ), with the chemical formula C₁₅H₁₁NO₂, is a derivative of anthraquinone, a core structure found in many natural and synthetic dyes.[1] The molecule consists of an anthraquinone framework substituted with an amino (-NH₂) group at the 1-position and a methyl (-CH₃) group at the 2-position.

The presence of the electron-donating amino group and its interaction with the electron-accepting quinone core gives rise to an intramolecular charge transfer (ICT) character.[2] This ICT is fundamental to its photophysical properties, making it sensitive to its local environment. Such sensitivity is the basis for its use as a potential fluorescent probe, where changes in fluorescence can signal alterations in the polarity or composition of the medium.

Spectroscopic Properties and Solvatochromism

The interaction of 1A2MAQ with surrounding solvent molecules significantly influences its electronic absorption and fluorescence emission spectra, a phenomenon known as solvatochromism.[3] This behavior provides invaluable insights into the electronic structure of the molecule in both its ground and excited states.

Absorption and Emission in Organic Solvents

The absorption spectrum of aminoanthraquinone derivatives in the visible region is typically characterized by a broad band resulting from an intramolecular charge transfer (ICT) transition.[2][4] This transition involves the movement of electron density from the lone pair of the amino group to the π-system of the anthraquinone core.

The fluorescence emission occurs after the molecule is promoted to an excited state and subsequently relaxes, emitting a photon. The energy difference between the absorption and emission maxima is known as the Stokes shift.[5] In 1A2MAQ and similar molecules, the Stokes shift is highly dependent on the solvent's polarity. As solvent polarity increases, the emission peak typically shifts to a longer wavelength (a red shift), indicating a stabilization of the more polar excited state.[6] This positive solvatochromism is a hallmark of molecules that have a larger dipole moment in the excited state compared to the ground state.[7][8]

The table below summarizes typical absorption and emission data for aminoanthraquinone derivatives in a range of organic solvents, illustrating the solvatochromic effect.

Table 1: Representative Photophysical Data for Aminoanthraquinone Derivatives in Various Solvents

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) |

| Cyclohexane | 2.02 | 1.427 | ~460 | ~580 | ~4400 |

| Toluene | 2.38 | 1.497 | ~470 | ~595 | ~4350 |

| Dichloromethane | 8.93 | 1.424 | ~480 | ~615 | ~4450 |

| Acetone | 20.7 | 1.359 | ~485 | ~625 | ~4500 |

| Acetonitrile | 37.5 | 1.344 | ~480 | ~630 | ~4800 |

| Ethanol | 24.5 | 1.361 | ~488 | ~628 | ~4500 |

Note: Data are representative values for aminoanthraquinone derivatives and may vary slightly for 1A2MAQ specifically.[3][7]

Quantitative Analysis of Solvatochromism: The Lippert-Mataga Model

To quantify the change in dipole moment between the ground (μg) and excited (μe) states, the Lippert-Mataga equation is employed. This model correlates the Stokes shift (Δν) with the orientation polarizability (Δf) of the solvent, which is a function of the solvent's dielectric constant (ε) and refractive index (n).[6][9]

The Lippert-Mataga equation is given by:

Δν = νabs - νem = (2/hc) * ((μe - μg)² / a³) * Δf + constant

where:

-

νabs and νem are the wavenumbers of absorption and emission maxima.

-

h is Planck's constant.

-

c is the speed of light.

-

a is the Onsager cavity radius of the solute.

-

Δf = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)]

A plot of the Stokes shift (Δν) versus the solvent polarity parameter (Δf) should yield a straight line. The slope of this line is directly proportional to the square of the change in dipole moment (μe - μg)².[6] For molecules like 1A2MAQ, a positive slope is expected, confirming that the excited state is more polar than the ground state.[7][8] This increased polarity in the excited state arises from the enhanced intramolecular charge transfer upon photoexcitation.

Caption: Energy level diagram illustrating the solvatochromic effect.

Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[10][11]

Φf = (Number of photons emitted) / (Number of photons absorbed)

The quantum yield is highly sensitive to the molecular environment. For aminoanthraquinones, Φf is often influenced by solvent polarity and the ability of the solvent to form hydrogen bonds.[12][13] In many cases, the quantum yield of aminoanthraquinones decreases in more polar solvents.[13] This quenching is often attributed to the stabilization of the ICT excited state, which can promote non-radiative decay pathways, such as internal conversion, thus competing with fluorescence.[2][11]

Experimental Protocols

Accurate measurement of photophysical properties requires meticulous experimental technique. The following protocols outline the standard procedures for characterizing 1A2MAQ.

Materials and Instrumentation

-

Spectrophotometer: A UV-Vis spectrophotometer for absorbance measurements.

-

Spectrofluorometer: An instrument capable of recording corrected emission and excitation spectra.[14]

-

Solvents: All solvents must be of spectroscopic grade to minimize interference from impurities.

-

Cuvettes: 1 cm path length quartz cuvettes are standard for both absorbance and fluorescence measurements.[15]

-

Reference Standard: A compound with a well-characterized quantum yield is required for relative quantum yield measurements (e.g., Quinine Sulfate in 0.1 M H₂SO₄ or Rhodamine 6G in ethanol).[16]

Protocol: Absorption and Fluorescence Spectra Measurement

-

Solution Preparation: Prepare a stock solution of 1A2MAQ in a chosen solvent. From this, prepare a dilute working solution with an absorbance between 0.05 and 0.1 at the excitation wavelength to avoid inner filter effects.[17]

-

Absorbance Spectrum: Record the UV-Vis absorption spectrum of the working solution from approximately 350 nm to 700 nm, using the pure solvent as a blank. Identify the wavelength of maximum absorbance (λabs).

-

Emission Spectrum: Set the excitation wavelength on the spectrofluorometer to λabs. Scan the emission spectrum over a wavelength range starting ~20 nm above the excitation wavelength to a point where the fluorescence signal returns to baseline. The peak of this spectrum is the maximum emission wavelength (λem).

Sources

- 1. This compound | C15H11NO2 | CID 6702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Photophysical properties of 2-amino-9,10-anthraquinone: evidence for structural changes in the molecule with solvent polarity - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 3. A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ikm.org.my [ikm.org.my]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Estimation of first excited singlet-state dipole moments of aminoanthraquinones by solvatochromic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Estimation of the ground and the first excited singlet-state dipole moments of 1,4-disubstituted anthraquinone dyes by the solvatochromic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. agilent.com [agilent.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Optical Study of Solvatochromic Isocyanoaminoanthracene Dyes and 1,5-Diaminoanthracene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chem.uci.edu [chem.uci.edu]

- 16. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 17. iss.com [iss.com]

A Senior Application Scientist's Guide to the Determination of Fluorescence Quantum Yield for 1-Amino-2-methylanthraquinone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The fluorescence quantum yield (Φf or QY) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process.[1] It is defined as the ratio of photons emitted to photons absorbed.[2][3] For molecules like 1-Amino-2-methylanthraquinone (1A2MAQ), an anthraquinone dye derivative, understanding the quantum yield is critical for applications ranging from fluorescent probes in biological imaging to quality control in dye manufacturing.[4] This guide provides a comprehensive, technically-grounded protocol for determining the fluorescence quantum yield of 1A2MAQ using the relative method. We will delve into the theoretical underpinnings, explain the causality behind critical experimental choices, present a step-by-step methodology, and discuss data analysis, ensuring a self-validating and robust experimental design.

Foundational Principles: The "Why" Behind the Method

The most common and accessible method for determining the quantum yield of a fluorescent molecule (fluorophore) is the relative method.[5] This technique compares the fluorescence intensity of an unknown sample to that of a well-characterized standard with a known quantum yield.[6] The core of this method is captured in the following equation:

Where:

-

Φ is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity (the area under the emission curve).

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.[7]

-

The subscript 'x' denotes the unknown sample (1A2MAQ), and 'st' denotes the standard.

This equation is built on the premise that if two solutions absorb the same number of photons, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields. The terms for absorbance and refractive index are critical correction factors that account for differences in the experimental conditions between the sample and the standard.

Strategic Experimental Design

An accurate quantum yield determination is not merely procedural; it is the result of a carefully planned strategy. Every choice, from the standard to the concentration, is deliberate and aimed at mitigating potential errors.

Selection of a Reference Standard

Causality : The choice of a standard is the most critical decision. An ideal standard should have absorption and emission profiles that are reasonably close to the sample to minimize instrument-based spectral sensitivity biases. It must also be photochemically stable and have a well-documented, reliable quantum yield.

For this compound, which typically absorbs in the UV-Vis region, Quinine Sulfate is an excellent choice.

-

Known Quantum Yield : Quinine sulfate, when dissolved in 0.1 M perchloric acid (HClO4), has a widely accepted and stable quantum yield (Φst) of 0.60 .[8][9] While historically used in sulfuric acid, perchloric acid is now recommended as it provides greater temperature stability.[10]

-

Spectral Suitability : Quinine sulfate has a broad absorption spectrum with a maximum around 350 nm and emission in the blue region (~450 nm), making it compatible with many anthraquinone derivatives.[11]

The Critical Role of Solvent and Concentration

Causality : The solvent environment can significantly influence a molecule's photophysics. Furthermore, the concentration of the fluorophore must be carefully controlled to prevent a phenomenon known as the Inner Filter Effect (IFE) .[12]

-

Solvent Choice : For this protocol, we will dissolve 1A2MAQ in Ethanol . The standard, Quinine Sulfate, will be prepared in 0.1 M HClO4 . The difference in solvents necessitates the use of the refractive index correction term (n²) in our final calculation. The refractive index (n) for ethanol is approximately 1.361, and for dilute aqueous solutions like 0.1 M HClO4, it is ~1.333.[13][14]

-

Avoiding the Inner Filter Effect : The IFE occurs when the sample concentration is too high.[15] It leads to an underestimation of the true fluorescence intensity because the excitation light is heavily attenuated as it passes through the cuvette (primary IFE), and emitted light can be reabsorbed by other fluorophore molecules (secondary IFE).[12][16] To prevent this, a strict rule must be followed: The absorbance of all solutions at the excitation wavelength should be kept below 0.1, and ideally below 0.05. [12][16][17]

Detailed Experimental Protocol

This protocol is designed as a self-validating system by using a series of dilutions to confirm linearity, a hallmark of a system free from inner filter effects.

Workflow Overview

Caption: Experimental workflow for relative quantum yield determination.

Step-by-Step Methodology

Step 1: Preparation of Stock Solutions

-

Standard (Quinine Sulfate): Accurately weigh and dissolve Quinine Sulfate in 0.1 M HClO4 to prepare a 1 x 10⁻⁵ M stock solution.

-

Sample (1A2MAQ): Accurately weigh and dissolve this compound in spectroscopic grade ethanol to prepare a 1 x 10⁻⁵ M stock solution.

Step 2: Preparation of Working Solutions

-

From the stock solutions, prepare a series of five dilutions for both the standard and the sample.

-

The target concentrations should be chosen to yield absorbance values between approximately 0.01 and 0.1 at the selected excitation wavelength.

Step 3: Absorbance Measurements

-

Choose a suitable excitation wavelength (λex). This should be a wavelength where both the sample and standard have appreciable absorbance. For this system, 350 nm is a suitable choice.

-

Using a calibrated UV-Vis spectrophotometer, measure the absorbance of all ten solutions (five for the sample, five for the standard) at the chosen excitation wavelength (350 nm). Record these values.

Step 4: Fluorescence Measurements

-

Set up a spectrofluorometer. It is crucial that the instrument is in a corrected emission mode to account for the wavelength-dependent efficiency of the detector and grating.

-

For each of the ten solutions, excite the sample at 350 nm and record the fluorescence emission spectrum. Ensure the entire emission curve is captured (e.g., for Quinine Sulfate, scan from 370 nm to 700 nm).

-

Critical Control: Use identical instrument settings (e.g., excitation/emission slit widths, scan speed, detector voltage) for all measurements of both the sample and the standard.[18]

Step 5: Data Processing

-

For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the curve). Most instrument software has a built-in function for this.

-

Compile the data into a table, listing the absorbance at 350 nm and the corresponding integrated fluorescence intensity for each solution.

Data Analysis and Interpretation

The comparative method, which uses the slope of the intensity vs. absorbance plot, is more robust than a single-point calculation as it validates the absence of concentration-dependent effects.[3]

Graphical Analysis

-

For both the sample (1A2MAQ) and the standard (Quinine Sulfate), create a plot of Integrated Fluorescence Intensity (y-axis) versus Absorbance (x-axis).

-

Perform a linear regression for both datasets. The resulting plot should be a straight line passing through the origin. A high coefficient of determination (R² > 0.99) validates the data quality and confirms the absence of inner filter effects.

-

The slope of this line is the gradient, m . You will obtain two slopes: m_x for 1A2MAQ and m_st for Quinine Sulfate.

Illustrative Data & Calculation

The following is a representative dataset to illustrate the analysis process.

| Solution | Absorbance at 350 nm (A) | Integrated Fluorescence Intensity (I) |

| Quinine Sulfate 1 | 0.021 | 2,150,000 |

| Quinine Sulfate 2 | 0.042 | 4,310,000 |

| Quinine Sulfate 3 | 0.063 | 6,440,000 |

| Quinine Sulfate 4 | 0.081 | 8,280,000 |

| Quinine Sulfate 5 | 0.098 | 10,020,000 |

| 1A2MAQ 1 | 0.025 | 950,000 |

| 1A2MAQ 2 | 0.048 | 1,830,000 |

| 1A2MAQ 3 | 0.069 | 2,630,000 |

| 1A2MAQ 4 | 0.085 | 3,240,000 |

| 1A2MAQ 5 | 0.102 | 3,890,000 |

From linear regression of this data:

-

Slope for Standard (m_st ) = 1.02 x 10⁸

-

Slope for Sample (m_x ) = 3.82 x 10⁷

Final Quantum Yield Calculation

The primary equation is now adapted for the gradient method:

Plugging in the values:

-

Φ_st = 0.60 (Quinine Sulfate in 0.1 M HClO₄)[8]

-

m_x = 3.82 x 10⁷

-

m_st = 1.02 x 10⁸

-

n_x = 1.361 (Ethanol)[13]

-

n_st = 1.333 (0.1 M HClO₄, approx. water)[14]

Thus, the determined fluorescence quantum yield for this compound in ethanol is approximately 0.234 or 23.4% .

Caption: Logical relationship of parameters for quantum yield calculation.

Conclusion

This guide outlines a robust, field-proven methodology for the determination of the fluorescence quantum yield of this compound. By adhering to the principles of strategic standard selection, diligent control of concentration to mitigate artifacts like the inner filter effect, and employing a comparative analysis based on gradients, researchers can obtain reliable and accurate data. This protocol not only provides a series of steps but also instills a deeper understanding of the causality behind them, empowering scientists to apply these principles to a wide array of fluorescent compounds in their research and development endeavors.

References

- What is the Inner Filter Effect? - Edinburgh Instruments. URL: https://www.edinst.

- What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? - Labbot. URL: https://www.labbot.io/blog/what-is-the-inner-filter-effect-and-how-does-it-impact-fluorescence-measurements

- Relative Quantum Yield Measurement of a Sample in Solution - Shimadzu. URL: https://www.shimadzu.

- Fluorescence quantum yield measurement - JASCO Global. URL: https://www.jasco-global.com/applications/app-note/spectroscopy/fluorescence-spectrometer/fluorescence-quantum-yield-measurement.html

- How to deal with inner filter effect in fluorescence experiments - Texas Christian University. URL: https://www.tcu.edu/faculty-staff/profile/z-gryczynski/1119561.php

- Fluorescence Quantum Yields: Methods of Determination and Standards - Semantic Scholar. URL: https://www.semanticscholar.org/paper/Fluorescence-Quantum-Yields%3A-Methods-of-and-Würth-Grabolle/7d8a6f3b0c5f2e646f9e0f3e6e1e8d4a6e0c1f4e

- Fluorescence Quantum Yields—Methods of Determination and Standards - ResearchGate. URL: https://www.researchgate.

- Reducing the Inner Filter Effect in Microplates by Increasing Absorbance? Linear Fluorescence in Highly Concentrated Fluorophore Solutions in the Presence of an Added Absorber - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.analchem.3c01918

- A Review on the Methods for Correcting the Fluorescence Inner-Filter Effect of Fluorescence Spectrum - ResearchGate. URL: https://www.researchgate.net/publication/343274384_A_Review_on_the_Methods_for_Correcting_the_Fluorescence_Inner-Filter_Effect_of_Fluorescence_Spectrum

- Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard - ResearchGate. URL: https://www.researchgate.net/publication/332296152_Goodbye_to_Quinine_in_Sulfuric_Acid_Solutions_as_a_Fluorescence_Quantum_Yield_Standard

- Quantum Yield Introduction using FS5 Spectrofluorometer - YouTube. URL: https://www.youtube.

- Quantum Yield Calculation by Relative Method. - YouTube. URL: https://www.youtube.

- Quinine Sulfate as a Fluorescence Quantum Yield Standard - Google Books. URL: https://books.google.com/books/about/Quinine_Sulfate_as_a_Fluorescence_Quant.html?id=8sA_AAAAYAAJ

- Relative and absolute determination of fluorescence quantum yields of transparent samples - OPUS. URL: https://opus.bam.de/frontdoor/index/index/docId/10567

- DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE - Agilent Technologies. URL: https://www.agilent.com/cs/library/applications/5991-6823EN_Fluorescence_Quantum_Yield_Food_Dyes_Cary_Eclipse.pdf

- Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.analchem.9b00583

- Corrected Emission Spectra and Quantum Yields for a Series of Fluorescent Compounds in the Visible Spectral Region - NIST. URL: https://nvlpubs.nist.gov/nistpubs/jres/109/2/j92vel.pdf

- Quinine sulfate - Oregon Medical Laser Center. URL: https://omlc.org/spectra/PhotochemCAD/html/081.html

- Performing Quantum Yield for Solutions with the SC-30 Integrating Sphere in the FS5 - YouTube. URL: https://www.youtube.

- Improved Method of Fluorescence Quantum Yield Determination - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.analchem.7b01327

- What is Quantum Yield? - Edinburgh Instruments. URL: https://www.edinst.

- A Guide to Recording Fluorescence Quantum Yields - University of California, Irvine. URL: https://www.chem.uci.edu/~dpg/technical/quantum_yield.pdf

- A Guide to Recording Fluorescence Quantum Yields - HORIBA. URL: https://www.horiba.com/fileadmin/uploads/Scientific/Documents/Fluorescence/quantumyieldstrad.pdf

- Guide for the Measurements of Absolute Quantum Yields of Liquid Samples - Edinburgh Instruments. URL: https://www.edinst.com/wp-content/uploads/2015/02/TN_P03-Absolute-Quantum-Yields-of-Liquid-Samples.pdf

- Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile - MDPI. URL: https://www.mdpi.com/1420-3049/20/7/11776

- Photophysical properties of 1-N-methylamino- and 1-N,N-dimethylamino-9,10-anthraquinone dyes - Scilit. URL: https://www.scilit.net/article/10.1016/j.jphotochem.2006.08.010

- Refractive index of ethanol solutions. - Refractometer.pl. URL: http://www.refractometer.pl/refractive-index-of-ethanol-solutions

- What Is The Refractive Index Of Ethanol? - Chemistry For Everyone - YouTube. URL: https://www.youtube.

- Refractive index of C2H5OH (Ethanol) - RefractiveIndex.INFO. URL: https://refractiveindex.info/?shelf=organic&book=ethanol&page=Rheims

- This compound - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Amino-2-methylanthraquinone

- Why is the calculation of fluorescence quantum yield involves refraction index of the solvent? - ResearchGate. URL: https://www.researchgate.net/post/Why_is_the_calculation_of_fluorescence_quantum_yield_involves_refraction_index_of_the_solvent

- This compound - Scorecard. URL: https://scorecard.goodguide.com/chemical-profiles/html/1-amino-2-methylanthraquinone.html

- Refractive Index - Burdick & Jackson. URL: https://www.bandj.com/products/auxiliaries/refractive-index/

- Laser Photolysis Study on Photo-Oxidation Reactions of Aromatic Amino Acids with Triplet 2-Methylanthraquinone - ResearchGate. URL: https://www.researchgate.net/publication/11550993_Laser_Photolysis_Study_on_Photo-Oxidation_Reactions_of_Aromatic_Amino_Acids_with_Triplet_2-Methylanthraquinone

Sources

- 1. Fluorescence Quantum Yields: Methods of Determination and Standards | Semantic Scholar [semanticscholar.org]

- 2. jasco-global.com [jasco-global.com]

- 3. agilent.com [agilent.com]

- 4. This compound | C15H11NO2 | CID 6702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. static.horiba.com [static.horiba.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. dreem.openfluor.org [dreem.openfluor.org]

- 10. Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinine sulfate [omlc.org]

- 12. One moment, please... [edinst.com]

- 13. youtube.com [youtube.com]

- 14. Refractive Index [macro.lsu.edu]

- 15. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]

- 16. srs.tcu.edu [srs.tcu.edu]

- 17. shimadzu.com [shimadzu.com]

- 18. chem.uci.edu [chem.uci.edu]

Electrochemical properties of 1-Amino-2-methylanthraquinone derivatives

An In-Depth Technical Guide to the Electrochemical Properties of 1-Amino-2-methylanthraquinone Derivatives

Authored by: Gemini, Senior Application Scientist

Foreword: The Enduring Relevance of the Anthraquinone Core

The 9,10-anthraquinone scaffold is a privileged structure in chemistry. Historically prized for its role in vibrant and stable dyes, its modern significance has expanded dramatically, driven by its rich and tunable redox chemistry.[1] From advanced energy storage systems to sophisticated biosensors and targeted pharmaceuticals, the ability to predictably modify the electrochemical behavior of the anthraquinone core is of paramount importance.[2][3][4] This guide focuses specifically on this compound and its derivatives, a class of compounds where the interplay of electron-donating substituents imparts unique and valuable electrochemical characteristics. As researchers and drug development professionals, understanding these properties is key to unlocking their full potential in next-generation applications.

This document moves beyond a simple recitation of facts. It is designed to provide a foundational understanding of the why behind the observed electrochemical phenomena and the how of its accurate measurement. We will delve into the mechanistic underpinnings of anthraquinone redox chemistry, provide field-tested experimental protocols, and explore the structure-property relationships that govern the performance of these versatile molecules.

Fundamental Redox Behavior of the Anthraquinone Moiety

The electrochemical signature of an anthraquinone derivative is dominated by the two carbonyl groups of the central quinone ring. In aprotic media, these groups undergo a sequential two-step reduction. This process is typically observed via cyclic voltammetry (CV) as two distinct, often reversible, redox couples.[5]

Step 1: Formation of the Radical Anion The first electron transfer results in the formation of a stable semiquinone radical anion (AQ•⁻).

AQ + e⁻ ⇌ AQ•⁻

Step 2: Formation of the Dianion A second electron transfer, occurring at a more negative potential, reduces the radical anion to a spinless dianion (AQ²⁻).[5]

AQ•⁻ + e⁻ ⇌ AQ²⁻

The stability and potentials of these intermediates are highly sensitive to the electronic environment of the anthraquinone core. The introduction of substituents, such as the amino and methyl groups in our topic compound, provides a powerful tool for tuning these fundamental properties.

The Influence of 1-Amino and 2-Methyl Substituents

The defining characteristic of the 1-amino and 2-methyl groups is their electron-donating nature. This has a direct and predictable impact on the electrochemical behavior:

-

Increased Electron Density: Both the primary amine (-NH₂) at the 1-position and the methyl (-CH₃) group at the 2-position push electron density into the aromatic system. This increased electron density makes the anthraquinone core more difficult to reduce.

-

Cathodic Shift in Reduction Potentials: Consequently, the reduction potentials for both the formation of the radical anion (E₁/₂) and the dianion are shifted to more negative (cathodic) values compared to the unsubstituted anthraquinone parent molecule.[6][7]

-

Intramolecular Hydrogen Bonding: The 1-amino group's proximity to the peri-carbonyl group allows for the formation of an intramolecular hydrogen bond.[1][8] This interaction can stabilize the molecule and influence the redox potentials, often affecting the two reduction steps differently and potentially altering the reversibility of the electron transfer.[8]

The combination of these effects makes this compound derivatives particularly interesting for applications requiring specific redox windows.

Experimental Characterization: A Practical Workflow

Cyclic Voltammetry (CV) is the cornerstone technique for investigating the redox properties of these compounds. It provides critical information on reduction/oxidation potentials, the stability of redox species, and electron transfer kinetics.

Core Experimental Protocol: Cyclic Voltammetry

This protocol outlines a robust, self-validating system for the electrochemical analysis of a this compound derivative.

Objective: To determine the reduction potentials and assess the electrochemical reversibility of the target compound.

Materials & Setup:

-

Potentiostat/Galvanostat: An instrument capable of performing cyclic voltammetry (e.g., Autolab, Bio-Logic, CH Instruments).

-

Electrochemical Cell: A standard three-electrode glass cell.

-

Working Electrode (WE): Glassy Carbon Electrode (GCE), polished to a mirror finish with alumina slurry before each experiment.

-

Reference Electrode (RE): Silver/Silver Nitrate (Ag/0.01 M AgNO₃) in the same solvent/electrolyte system is common for non-aqueous studies.[5] Alternatively, a Silver/Silver Chloride (Ag/AgCl) electrode can be used.

-

Counter Electrode (CE): Platinum wire or gauze.

-

Solvent: Anhydrous, electrochemical-grade Dichloromethane (DCM) or Acetonitrile (ACN).

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium tetrafluoroborate (Bu₄NBF₄).[5][6]

-

Analyte: 1-5 mM solution of the this compound derivative.

-

Inert Gas: High-purity Nitrogen (N₂) or Argon (Ar) for deoxygenation.

Step-by-Step Methodology:

-

Electrode Preparation:

-

Polish the GCE working electrode with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad.

-

Rinse thoroughly with deionized water, then with the chosen solvent (DCM or ACN).

-

Sonciate the electrode in the solvent for 2-3 minutes to remove any residual polishing material.

-

Dry the electrode under a stream of N₂.

-

-

Solution Preparation:

-

Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent. This is the "blank" solution.

-

Prepare a stock solution of the analyte and add it to the blank solution to achieve the final desired concentration (e.g., 1 mM).

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the blank electrolyte solution.

-

Purge the solution with N₂ or Ar for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution for the duration of the experiment.

-

Run a background CV scan on the blank solution to ensure there are no interfering impurities in the potential window of interest.

-

Add the analyte to the cell.

-

Perform the cyclic voltammetry scan. A typical starting point is to scan from 0 V towards negative potentials (e.g., -2.0 V) and back, at a scan rate of 100 mV/s.

-

Record the voltammogram. To check for diffusion control, run additional scans at varying scan rates (e.g., 20, 50, 100, 200, 500 mV/s).

-

Data Interpretation & Key Parameters

The resulting cyclic voltammogram is a plot of current vs. potential. For a reversible two-step reduction, you will observe two distinct peaks on the cathodic (forward) scan and two corresponding peaks on the anodic (reverse) scan.

-

Half-Wave Potential (E₁/₂): This is the thermodynamic redox potential for a given couple. For a reversible system, it is calculated as E₁/₂ = (Epc + Epa) / 2, where Epc is the cathodic peak potential and Epa is the anodic peak potential.

-

Peak-to-Peak Separation (ΔEp): Calculated as ΔEp = |Epa - Epc|. For a reversible, one-electron transfer process, the theoretical value is ~59 mV at room temperature. Values larger than this suggest quasi-reversible or irreversible kinetics.

-

Peak Current Ratio (Ipa/Ipc): For a stable, reversible couple, this ratio should be equal to 1. A ratio less than 1 indicates that the reduced species is unstable and may be undergoing a chemical reaction.

Workflow & Logic Diagram

The following diagram illustrates the logical workflow for the electrochemical characterization process.

Caption: Workflow for Electrochemical Characterization of Anthraquinone Derivatives.

Summary of Electrochemical Data

The precise electrochemical potentials of this compound can vary based on experimental conditions. However, by synthesizing data from studies on related mono-substituted derivatives, we can establish a clear picture of the expected behavior.[5][6][7] The following table summarizes these structure-property relationships.

| Compound | Substituent(s) | E₁/₂ (0/-1) vs Fc/Fc⁺ (V) | E₁/₂ (-1/-2) vs Fc/Fc⁺ (V) | Key Observations |

| Anthraquinone (AQ) | None (Reference) | ~ -1.10 | ~ -1.60 | Baseline for comparison. |

| 1-Amino-AQ | 1-NH₂ | ~ -1.35 | ~ -1.85 | Significant cathodic shift due to strong electron-donating NH₂ group.[6][7] |

| 2-Methyl-AQ | 2-CH₃ | ~ -1.15 | ~ -1.65 | Modest cathodic shift from the weaker electron-donating CH₃ group. |

| 1-Amino-2-methyl-AQ | 1-NH₂, 2-CH₃ | < -1.35 (Est.) | < -1.85 (Est.) | Expected to show a more pronounced cathodic shift than 1-Amino-AQ due to the additive electron-donating effects of both groups. |

Note: Potentials are approximate and highly dependent on the solvent, electrolyte, and reference electrode used. The trend of cathodic shifts is the key takeaway.

Redox Mechanism Diagram

The fundamental two-step reduction mechanism is visualized below.

Caption: Two-step redox mechanism of the anthraquinone core.

Applications in Research and Development

The tunable electrochemical properties of this compound derivatives make them attractive candidates for several advanced applications:

-

Organic Cathode Materials: Their ability to undergo stable, reversible two-electron transfer makes them suitable for use as cathode materials in rechargeable lithium or sodium-ion batteries.[9] The specific redox potential can be tuned via derivatization to match desired cell voltages.

-

Redox Flow Batteries: Anthraquinone derivatives are promising negolytes (negative electrolytes) for aqueous organic redox flow batteries, offering a sustainable alternative to metal-based systems.[2]

-

Electrochemical Sensors: Polymer films of aminoanthraquinones can be electropolymerized onto electrode surfaces.[4] These modified electrodes can act as sensitive layers for the electroanalytical determination of hazardous environmental compounds or important biological molecules like dopamine.[4]

-

Redox Mediators: These molecules can act as electron shuttles between an electrode and a biological molecule, such as an enzyme. This is particularly relevant in the development of biofuel cells and biosensors.[10]

-

Dye Intermediates: The traditional use of this compound as a dye intermediate remains significant, providing a scaffold for creating a wide range of colors for textiles and plastics.[11][12][13]

Conclusion